2-[5-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-methylbenzyl)oxy]phenol
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Overview
Description
2-[5-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-methylbenzyl)oxy]phenol is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with a trifluoromethyl group and a dimethoxyphenyl group, along with a phenol moiety linked to a methylbenzyl ether.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-methylbenzyl)oxy]phenol typically involves multiple steps, including:
Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as 3,4-dimethoxybenzaldehyde and trifluoromethyl ketone.
Substitution Reactions:
Etherification: The phenol group is linked to the 4-methylbenzyl group through an ether bond, often using a Williamson ether synthesis reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-[5-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-methylbenzyl)oxy]phenol has been studied for various applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the dimethoxyphenyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-methylbenzyl)oxy]aniline
- 2-[5-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-methylbenzyl)oxy]benzoic acid
Uniqueness
The unique combination of the trifluoromethyl group, dimethoxyphenyl group, and the phenol moiety linked to a methylbenzyl ether distinguishes this compound from its analogs. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H23F3N2O4 |
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Molecular Weight |
496.5 g/mol |
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol |
InChI |
InChI=1S/C27H23F3N2O4/c1-16-4-6-17(7-5-16)14-36-19-9-10-20(21(33)13-19)25-24(26(27(28,29)30)32-15-31-25)18-8-11-22(34-2)23(12-18)35-3/h4-13,15,33H,14H2,1-3H3 |
InChI Key |
PDZSSKQRWRHFJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=C(C(=NC=N3)C(F)(F)F)C4=CC(=C(C=C4)OC)OC)O |
Origin of Product |
United States |
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